molecular formula C21H26N4OS B11007599 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide

Cat. No.: B11007599
M. Wt: 382.5 g/mol
InChI Key: SOEBHFHYBJIKAW-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a complex organic compound that features a benzimidazole moiety, a pyrrole ring, and a tetrahydrothiopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrrole intermediates, followed by their coupling with the tetrahydrothiopyran moiety.

    Preparation of Benzimidazole Intermediate: The benzimidazole intermediate can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Preparation of Pyrrole Intermediate: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and pyrrole intermediates with the tetrahydrothiopyran moiety using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the benzimidazole or pyrrole rings.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrole rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced benzimidazole or pyrrole derivatives

    Substitution: Functionalized benzimidazole or pyrrole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The pyrrole ring may enhance the compound’s binding affinity to certain proteins, while the tetrahydrothiopyran structure could contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methyl group on the benzimidazole ring may enhance its lipophilicity and membrane permeability, potentially improving its bioactivity compared to similar compounds.

Properties

Molecular Formula

C21H26N4OS

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-(4-pyrrol-1-ylthian-4-yl)acetamide

InChI

InChI=1S/C21H26N4OS/c1-24-18-7-3-2-6-17(18)23-19(24)8-11-22-20(26)16-21(9-14-27-15-10-21)25-12-4-5-13-25/h2-7,12-13H,8-11,14-16H2,1H3,(H,22,26)

InChI Key

SOEBHFHYBJIKAW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)CC3(CCSCC3)N4C=CC=C4

Origin of Product

United States

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